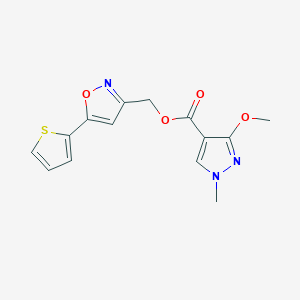
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) . The exact 3D structure would need to be determined experimentally, for example through X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of novel compounds containing isoxazole and pyrazole moieties, demonstrating the potential of these structures for various applications. For example, Kletskov et al. (2018) discussed the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, exhibiting synergetic effects when combined with antitumor drugs, indicating their potential in chemotherapy for brain tumors Kletskov et al., 2018.
Biological Activity
Compounds with isoxazole and pyrazole structures have been evaluated for various biological activities. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, revealing the potential of these compounds as anticancer agents Hassan et al., 2014.
Antimicrobial and Anti-Tumor Properties
The antimicrobial and anti-tumor properties of pyrazole and isoxazole derivatives have been extensively studied. Puthran et al. (2019) synthesized Schiff bases using thiophene and pyrazole-4-carboxaldehyde derivatives, showing significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents Puthran et al., 2019.
Gomha et al. (2016) reported on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activity against hepatocellular carcinoma (HepG2) cell lines Gomha et al., 2016.
Corrosion Inhibition
Isoxazole and pyrazole derivatives have also found applications as corrosion inhibitors. Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating significant efficiency, which could have implications for industrial applications Yadav et al., 2015.
Direcciones Futuras
Given the lack of information available on this specific compound, future research could focus on elucidating its physical and chemical properties, exploring potential synthetic routes, and investigating its biological activity and potential applications. This could involve experimental studies to determine its structure and properties, as well as computational studies to predict its reactivity and potential biological targets .
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methoxy-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-17-7-10(13(15-17)19-2)14(18)20-8-9-6-11(21-16-9)12-4-3-5-22-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQTZARAWZVYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
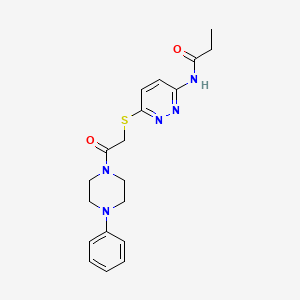
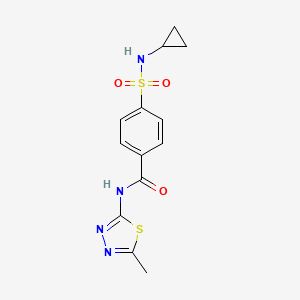

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)


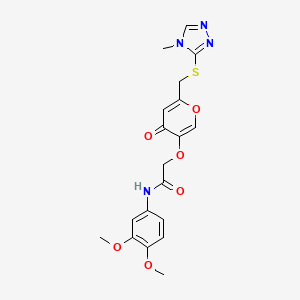
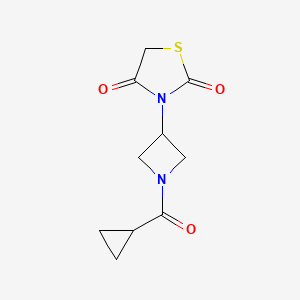
![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)